molecular formula C25H32ClN3O4 B034811 2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride CAS No. 128837-71-8

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

Cat. No. B034811
CAS RN: 128837-71-8
M. Wt: 474 g/mol
InChI Key: NAXNMKUKSBHHMP-QCXPCDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKSI-527 is an inhibitor of plasma kallikrein (Ki = 0.81 μM). It is selective for plasma kallikrein over glandular kallikrein, plasmin, thrombin, urokinase, and Factor Xa (Kis = >500, 390, >500, 200, and >500 μM, respectively). PKSI-527 reduces bradykinin generation induced by kaolin and λ-carrageenan ex vivo in human plasma. It also prolongs partial thromboplastin and euglobulin clot lysis times. In vivo, PKSI-527 (300 mg/kg per day) reduces hyperplasia, pannus formation, and infiltration of inflammatory cells in the tarsal joint of mice with collagen-induced arthritis.

Scientific Research Applications

Plasma Kallikrein Inhibitor

PKSI-527 is a highly selective plasma kallikrein inhibitor . Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, which is involved in inflammation, blood pressure control, coagulation, and pain signaling .

Arthritis Research

PKSI-527 has been used in studies on collagen-induced arthritis (CIA) in mice . It was found that PKSI-527 significantly reduced the severity of arthritis . This suggests that PKSI-527 could be a valuable tool for studying the mechanism of inflammation in arthritic diseases .

Kallikrein-Kinin System Research

The kallikrein-kinin system is a complex system involved in many physiological and pathological processes. PKSI-527 has been shown to restore consumed components of the kallikrein-kinin system . This suggests that PKSI-527 could be used to study the role of the kallikrein-kinin system in various diseases .

Protease Inhibition

PKSI-527 is a noncovalent-type low-molecular-weight inhibitor . The X-ray crystal structure of the trypsin-PKSI-527 complex revealed a unique binding mode . This suggests that PKSI-527 could be used to study the function of proteases and their inhibitors .

Vasodilation Research

PKSI-527 has been shown to have vasodilatory effects in vivo . This suggests that PKSI-527 could be used to study the mechanisms of vasodilation and its role in various cardiovascular diseases .

Antithrombotic Research

PKSI-527 has been shown to have antithrombotic effects in vivo . This suggests that PKSI-527 could be used to study the mechanisms of thrombosis and its prevention .

Mechanism of Action

Target of Action

PKSI-527, also known as “2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride” or “Benzeneacetic acid, 4-[[(2S)-2-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, hydrochloride (1:1)”, is a highly selective inhibitor of plasma kallikrein (KLKB1) . Plasma kallikrein is a serine protease that plays a crucial role in various physiological systems .

Mode of Action

PKSI-527 interacts with plasma kallikrein, inhibiting its activity . The interaction between PKSI-527 and plasma kallikrein is believed to involve non-prime and prime subsite interactions relevant to recognition by plasma kallikrein .

Biochemical Pathways

The inhibition of plasma kallikrein by PKSI-527 affects the kallikrein-kinin system . This system is involved in various physiological processes, including inflammation, blood pressure regulation, and pain induction . By inhibiting plasma kallikrein, PKSI-527 can suppress the activation of latent Transforming Growth Factor β (TGF-β), a multifunctional cytokine known to induce apoptotic and necrotic cell death in hepatocytes .

Result of Action

The inhibition of plasma kallikrein by PKSI-527 has been shown to have significant effects in models of disease. For example, it has been found to suppress collagen-induced arthritis (CIA) in mice by modifying the kallikrein-kinin system . It has also been shown to prevent acute liver injury by suppressing plasma kallikrein-dependent activation of latent TGF-β .

properties

IUPAC Name

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXNMKUKSBHHMP-QCXPCDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926216
Record name {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

CAS RN

128837-71-8
Record name Pksi 527
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 2
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 3
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 4
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 5
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 6
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

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